molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

Chloro(decyl)dimethylsilane

Cat. No. B1271424
CAS RN: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Patent
US04780556

Procedure details

To the same reactor as used in Example 1 were added 54.1 g (0.25 mole) of decyldimethylsilanol, 215 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 51.7 g of decyldimethylchlorosilane.
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:11]([CH3:14])([CH3:13])O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].CN(C)C=O.C(Cl)([Cl:22])=O>ClCCCl>[CH2:1]([Si:11]([CH3:14])([CH3:13])[Cl:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Smiles
C(CCCCCCCCC)[Si](O)(C)C
Name
Quantity
1.83 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
27.2 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
215 g
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.